1-((4-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-((4-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethyl group and a bromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the Bromofuran Moiety: The bromofuran moiety can be synthesized by brominating furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to Piperidine: The bromofuran is then reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dehalogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 1-((4-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-4-(trifluoromethyl)piperidine: Similar structure but with a phenyl ring instead of a furan ring.
1-(4-Bromothiophen-2-yl)methyl)-4-(trifluoromethyl)piperidine: Similar structure but with a thiophene ring instead of a furan ring.
1-(4-Bromo-2-methylphenyl)-4-(trifluoromethyl)piperidine: Similar structure but with a methyl-substituted phenyl ring.
Uniqueness
1-((4-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to phenyl or thiophene rings. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
IUPAC Name |
1-[(4-bromofuran-2-yl)methyl]-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO/c12-9-5-10(17-7-9)6-16-3-1-8(2-4-16)11(13,14)15/h5,7-8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMJNRUILGBYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC(=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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